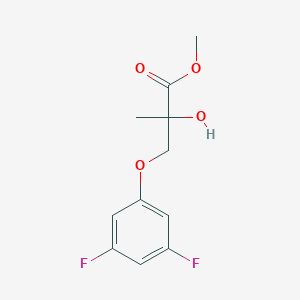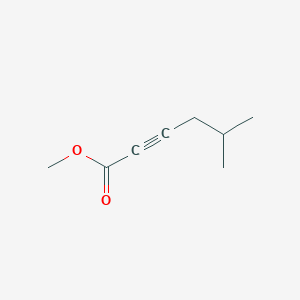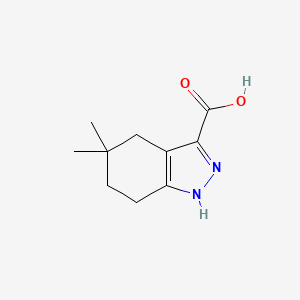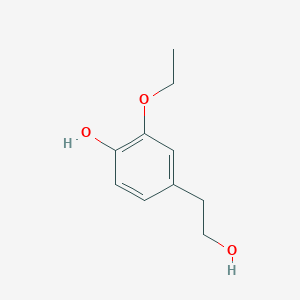
Methyl 5-amino-2-methylnicotinate
描述
Methyl 5-amino-2-methylnicotinate: is an organic compound with the molecular formula C8H10N2O2 It is a derivative of nicotinic acid, featuring a methyl ester group at the 2-position and an amino group at the 5-position on the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: Methyl 5-amino-2-methylnicotinate can be synthesized through various methods. One common approach involves the esterification of 5-amino-2-methylnicotinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the catalytic hydrogenation of 5-nitro-2-methylnicotinic acid methyl ester, followed by purification steps to isolate the desired product. This method is advantageous due to its scalability and efficiency in producing high-purity compounds.
化学反应分析
Types of Reactions:
Oxidation: Methyl 5-amino-2-methylnicotinate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of corresponding nitro or hydroxyl derivatives.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group, allowing for the introduction of various substituents. Common reagents for these reactions include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides
Major Products:
Oxidation: Nitro or hydroxyl derivatives
Reduction: Amine derivatives
Substitution: Various substituted derivatives depending on the reagents used
科学研究应用
Chemistry: Methyl 5-amino-2-methylnicotinate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable for developing new synthetic methodologies and exploring structure-activity relationships in drug design.
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. The presence of the amino group may enhance its ability to interact with biological targets, making it a candidate for drug development. Researchers are exploring its use in developing treatments for various diseases, including inflammatory and neurological disorders.
Industry: The compound’s versatility in chemical reactions makes it useful in the production of pharmaceuticals and other fine chemicals. Its derivatives are employed in the synthesis of active pharmaceutical ingredients and other bioactive compounds.
作用机制
The mechanism by which methyl 5-amino-2-methylnicotinate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its amino and ester functional groups. These interactions can modulate biological pathways, leading to therapeutic effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
- Methyl 2-amino-5-methylnicotinate
- Ethyl 5-amino-2-methylnicotinate
- Methyl 5-nitro-2-methylnicotinate
Comparison: Methyl 5-amino-2-methylnicotinate is unique due to the specific positioning of its functional groups, which influences its reactivity and biological activity. Compared to methyl 2-amino-5-methylnicotinate, the position of the amino group affects the compound’s interaction with biological targets. Ethyl 5-amino-2-methylnicotinate, with an ethyl ester group, may exhibit different solubility and reactivity properties. Methyl 5-nitro-2-methylnicotinate, with a nitro group, has distinct chemical and biological characteristics compared to the amino derivative.
属性
IUPAC Name |
methyl 5-amino-2-methylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-5-7(8(11)12-2)3-6(9)4-10-5/h3-4H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGDNZPUJTMYBPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40733986 | |
| Record name | Methyl 5-amino-2-methylpyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40733986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
936130-28-8 | |
| Record name | Methyl 5-amino-2-methylpyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40733986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B1427468.png)
![[4-(Difluoromethoxy)oxan-4-yl]methanamine](/img/structure/B1427469.png)



![2-[Methyl(morpholin-2-ylmethyl)amino]acetamide](/img/structure/B1427473.png)
![{2-[(4-Chlorophenyl)thio]-1-cyclopropylethyl}methylamine](/img/structure/B1427474.png)

